[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers
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Overview
Description
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers, is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group. The compound is known for its unique chemical properties due to the trifluoromethyl group, which imparts significant electronegativity and influences its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of cyclohexyl derivatives with varying degrees of saturation.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of trifluoroethyl ketones or carboxylic acids
Reduction: Formation of cyclohexylmethanol derivatives
Substitution: Formation of substituted trifluoroethylcyclohexyl derivatives
Scientific Research Applications
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a solvent in specialized chemical processes.
Mechanism of Action
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different structural framework.
Trifluoroethylamine: Another compound with a trifluoromethyl group, used in different chemical contexts.
Trifluoroethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity.
Uniqueness
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexyl ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H15F3O |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h7-8,13H,1-6H2 |
InChI Key |
WIYKLZMXVABIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CO)CC(F)(F)F |
Origin of Product |
United States |
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